![molecular formula C6H5FO4S2 B2712408 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid CAS No. 1936386-91-2](/img/structure/B2712408.png)

2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

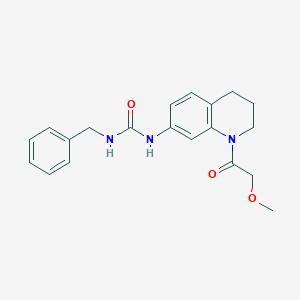

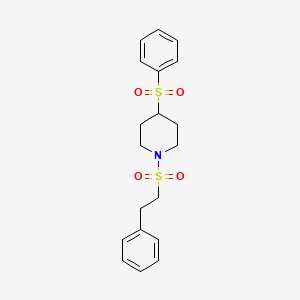

2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid, also known as FSTAA, is a compound of special interest in the field of organic chemistry. It has a molecular formula of C6H5FO4S2 and a molecular weight of 224.23 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as FSTAA, has been a fascinating field of research . A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I), was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Another study identified 3-phenylpropanoic acid and 2-(thiophen-2-yl)acetic acid as suitable chemical platforms to develop tighter mPGES-1 inhibitors .Molecular Structure Analysis

The molecular structure of FSTAA consists of a thiophene ring attached to an acetic acid group, with a fluorosulfonyl group attached to the thiophene ring . The compound’s structure was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis

Thiophene derivatives, including FSTAA, are known to undergo various types of reactions. These include electrophilic, nucleophilic, and radical substitutions . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis

FSTAA has a molecular weight of 224.23 . Other physical and chemical properties such as boiling point and storage conditions are not clearly mentioned in the available literature .Aplicaciones Científicas De Investigación

Cerebrovasodilatation and Selective Enzyme Inhibition

A notable application of compounds related to 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid includes cerebrovasodilatation through selective inhibition of the carbonic anhydrase enzyme. Research on a series of sulfonamides, including 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, demonstrated significant anticonvulsant activities and an ability to selectively increase cerebral blood flow without causing unacceptable diuresis (Barnish et al., 1981).

Fluorographic Detection of Radioactivity

In the realm of biochemical analysis, this compound derivatives have been used for the fluorographic detection of radioactivity in polyacrylamide gels. A fluorographic procedure utilizing acetic acid as the solvent for 2,5-diphenyloxazole demonstrated efficiency in detecting radioactivity with several technical advantages over existing methods, such as the elimination of pre-fix proteins requirement (Skinner & Griswold, 1983).

Crystal Structure and Biological Activity

The synthesis and crystal structure analysis of compounds containing the thiophene moiety have highlighted their importance in pharmaceuticals due to a wide range of biological activities. For instance, the crystal structure of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, a compound related to this compound, showcases its potential in various applications including antibacterial, antifungal, and antiviral activities (Nagaraju et al., 2018).

Molluscicidal Agents

Another interesting application is in the synthesis of new fluorine/phosphorus-substituted triazinones as molluscicidal agents against snails responsible for Bilharziasis diseases. These compounds, derived from similar chemical frameworks, show promise in addressing significant public health challenges (Al-Romaizan et al., 2014).

Photodegradation Studies

Additionally, studies on the photodegradation of thiazole-containing compounds, such as those structurally related to this compound, provide insights into the stability and degradation pathways of these compounds under various environmental conditions. This research contributes to the understanding of the chemical's behavior and potential impacts on its efficacy and safety in applications (Wu et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5-fluorosulfonylthiophen-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO4S2/c7-13(10,11)6-2-1-4(12-6)3-5(8)9/h1-2H,3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVGDDLCYGWVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-2-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2712327.png)

![N-(4-bromophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712333.png)

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2712336.png)

![Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2712337.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide](/img/structure/B2712341.png)

![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2712345.png)